molecular formula C19H22O B8119753 2,6-Dimethyl-4-tert-butylbenzophenone

2,6-Dimethyl-4-tert-butylbenzophenone

Cat. No.: B8119753
M. Wt: 266.4 g/mol
InChI Key: JSUGLRMWYOZWBR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,6-Dimethyl-4-tert-butylbenzophenone typically involves the reaction of 2,6-dimethylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

2,6-Dimethyl-4-tert-butylbenzophenone undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Dimethyl-4-tert-butylbenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-tert-butylbenzophenone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

(4-tert-butyl-2,6-dimethylphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-11-16(19(3,4)5)12-14(2)17(13)18(20)15-9-7-6-8-10-15/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUGLRMWYOZWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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